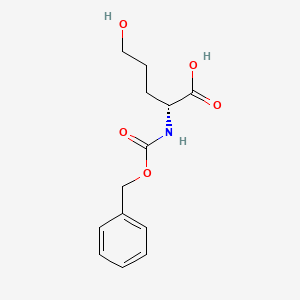
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction mixture is then treated with hydrochloric acid and ethyl acetate, followed by recrystallization from toluene to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: In the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical compounds and in various industrial applications.
Eigenschaften
Molekularformel |
C8H7N3O2S |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
5-methyl-2-(triazol-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(8(12)13)7(14-5)11-9-2-3-10-11/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
ZXZRKFBBWSEQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)N2N=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)










![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)
